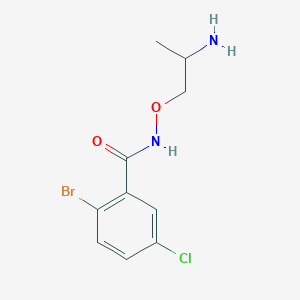
N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminopropoxy group attached to a brominated and chlorinated benzamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 2 and 5 positions, respectively.
Aminopropoxylation: The brominated and chlorinated benzamide is then reacted with 2-aminopropanol under basic conditions to introduce the aminopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: The aminopropoxy group can participate in oxidation and reduction reactions, altering the compound’s properties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding oxides or hydroxylated derivatives.
Hydrolysis Products: Hydrolysis typically yields the corresponding carboxylic acid and amine.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be incorporated into polymers or other materials to modify their properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly acting on specific biological targets.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism by which N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds or electrostatic interactions, while the bromine and chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
- N-(2-aminopropoxy)-5-bromothiophene-2-carboxamide
- N-(2-aminopropoxy)-2-bromo-5-chlorobenzylamine
Comparison:
- Structural Differences: While similar in having an aminopropoxy group, the presence of different substituents (e.g., thiophene vs. benzamide) can significantly alter the compound’s properties.
- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents.
- Applications: Each compound may have unique applications based on its specific chemical and physical properties.
Conclusion
N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide is a versatile compound with potential applications in various scientific and industrial fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and development in chemistry, biology, and medicine.
属性
IUPAC Name |
N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O2/c1-6(13)5-16-14-10(15)8-4-7(12)2-3-9(8)11/h2-4,6H,5,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQXKQUKTOLBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CONC(=O)C1=C(C=CC(=C1)Cl)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978532.png)
![N-[1-(5-methylthiophen-3-yl)propyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B6978539.png)
![4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide](/img/structure/B6978543.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]azetidine-1-carboxamide](/img/structure/B6978551.png)
![1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one](/img/structure/B6978554.png)
![3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid](/img/structure/B6978561.png)

![N-[3-(methylsulfamoyl)phenyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978573.png)
![Tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B6978574.png)
![Tert-butyl 4-[(2-hydroxy-3-methoxypropyl)amino]-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B6978579.png)
![N-(4,5-dimethyl-1,2-oxazol-3-yl)-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978581.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978591.png)
![N-(3-ethoxy-2,6-difluorophenyl)-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978597.png)
![2-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methoxy]-N-phenylbenzamide](/img/structure/B6978602.png)
